1-(Cyclopropanesulfonyl)-4-ethynylpiperidine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions :
- Cyclopropanone derivatives, closely related to 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, have been synthesized and used to react with terminal acetylenes and disubstituted amines to create 1-alkynyl cyclopropylamines, demonstrating their utility in chemical synthesis (Liu, An, Jiang, & Chen, 2008).
Antibacterial Applications :
- A study on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related to 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, revealed their potential as antibacterial agents. These compounds, having sulfinyl or sulfonyl groups, showed promising results in the synthesis of antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Biological Activity in Natural Products :
- Research on the enzymatic chemistry of cyclopropane, a core component of 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, and similar compounds has shown that they are found in a variety of natural products with significant antibiotic and antitumor properties. This demonstrates their potential in the development of pharmacologically active compounds (Thibodeaux, Chang, & Liu, 2012).
Applications in Organic Synthesis :
- Studies have also shown that compounds like 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine can be used in organic synthesis, such as in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, highlighting their utility in creating structurally complex and potentially biologically active molecules (Shibue & Fukuda, 2014).
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-ethynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-9-5-7-11(8-6-9)14(12,13)10-3-4-10/h1,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHDIALVSLKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.